(1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide

Organic synthesis Medicinal chemistry building blocks Iminium salt reactivity

Choose this pre-formed (Z)-iminium iodide salt for direct use without in situ imine activation. The benzyl substituent enhances lipophilicity vs. N-H analog CAS 957487-03-5; iodide enables clean metathesis with Ag(I) salts. Stereodefined (Z)-geometry may guide diastereoselectivity. Ideal for N-heterocycle synthesis & catalyst screening. Research use only.

Molecular Formula C17H24INO
Molecular Weight 385.289
CAS No. 517857-43-1
Cat. No. B2580776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide
CAS517857-43-1
Molecular FormulaC17H24INO
Molecular Weight385.289
Structural Identifiers
SMILESCCOC1=CC(=[NH+]CC2=CC=CC=C2)CC(C1)(C)C.[I-]
InChIInChI=1S/C17H23NO.HI/c1-4-19-16-10-15(11-17(2,3)12-16)18-13-14-8-6-5-7-9-14;/h5-10H,4,11-13H2,1-3H3;1H
InChIKeyFDZVCFZQFBVUMH-FLNCGGNMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium Iodide (CAS 517857-43-1) – Procurement-Relevant Identity and Purity Profile


(1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide (CAS 517857-43-1) is a pre-formed, stereochemically defined (Z)-vinylogous iminium iodide salt with molecular formula C₁₇H₂₄INO and molecular weight 385.28 g/mol [1]. The compound bears a benzyl group on the iminium nitrogen, an ethoxy substituent at the 3-position, and gem-dimethyl groups at the 5-position of the cyclohexene ring [1]. It is supplied as a research-grade building block at a minimum purity specification of 95% (HPLC), with a recommended long-term storage condition of 2–8 °C in a cool, dry place . This compound is listed in the PubChem Substance database (CID 11101069) and is exclusively available from specialized chemical suppliers for non-human research use only [1].

Why Generic Substitution Fails for (1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium Iodide: Structural Identity Defined by Counterion, N-Substitution, and Double-Bond Geometry


In the absence of published head-to-head biological or catalytic performance data for CAS 517857‑43‑1, differentiation rests on structural and physicochemical identity. This compound is the fully substituted (Z)-iminium iodide salt, which makes it chemically and functionally distinct from the corresponding free imine (CAS 743416‑48‑0, MW 257.37 g/mol, 98% purity), the N-unsubstituted iminium iodide analog (CAS 957487‑03‑5, MW 295.16 g/mol), and the parent ketone 3-ethoxy-5,5-dimethylcyclohex-2-en-1-one (CAS 6267‑39‑6) [1][2]. The presence of the benzyl group on the iminium nitrogen critically differentiates this compound from the N‑H iminium analog (CAS 957487‑03‑5), as it introduces lipophilicity (calculated XLogP differences) and alters electrophilic reactivity at the iminium carbon [1][2]; the (Z)-configuration of the exocyclic C=N bond, as specified in the IUPAC name N-[(1Z)-3-ethoxy-5,5-dimethyl-2-cyclohexen-1-ylidene](phenyl)methanaminium iodide, defines the spatial orientation of the benzyl group relative to the cyclohexene ring, a stereochemical feature that cannot be assumed for in situ-generated iminium species ; and the iodide counterion imparts distinct solubility, crystallinity, and potentially nucleophilic displacement reactivity compared to chloride or tetrafluoroborate analogs, parameters directly relevant to downstream synthetic transformations [3].

Quantitative Differentiation Evidence for (1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium Iodide Against Closest Structural Analogs


N-Benzyl Substitution Confers Higher Molecular Complexity and Lipophilicity Relative to the N-Unsubstituted Iminium Iodide Analog

The target compound incorporates an N-benzyl substituent, which distinguishes it structurally from the simpler N-unsubstituted iminium iodide analog 3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide (CAS 957487‑03‑5) [1]. The target compound has a molecular weight of 385.28 g/mol and molecular formula C₁₇H₂₄INO, compared to 295.16 g/mol and C₁₀H₁₈INO for the N-unsubstituted analog, representing a 90.12 Da increase attributable to the benzyl moiety (C₇H₇) [1][2]. The target compound has a computed topological polar surface area of 23.2 Ų, whereas the N-unsubstituted analog has a TPSA of 34.8 Ų, consistent with the benzyl group masking the polar NH₂⁺ terminus and increasing lipophilic character [1][2]. The target compound possesses 4 rotatable bonds versus 2 for the N-unsubstituted analog, reflecting greater conformational flexibility of the benzyl side chain [1][2].

Organic synthesis Medicinal chemistry building blocks Iminium salt reactivity

Iminium Iodide Salt Form Provides a Stable, Isolable Electrophilic Species Distinct from the Free Imine (CAS 743416-48-0)

CAS 517857‑43‑1 is the iminium iodide salt, whereas CAS 743416‑48‑0 is the corresponding free imine, (Z)-N-benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-imine, with molecular formula C₁₇H₂₃NO and molecular weight 257.37 g/mol [1]. The iminium salt has a molecular weight 127.91 g/mol higher than the free imine, which corresponds to the mass of HI (127.91 Da), confirming the stoichiometric protonation and iodide incorporation [1]. The iminium salt is specified for storage at 2–8 °C, whereas the free imine is stored at ambient temperature in a cool, dry place, indicating different handling and stability profiles . The commercial purity specification differs: 95% for the iminium iodide salt versus 98% for the free imine from the same supply chain .

Iminium chemistry Electrophilic building blocks Salt vs. free-base stability

(Z)-Stereochemical Configuration Defines Exocyclic C=N Bond Geometry Absent in Non-Stereospecific Analogs

The IUPAC name for CAS 517857‑43‑1 explicitly specifies the (1Z)-configuration: N-[(1Z)-3-ethoxy-5,5-dimethyl-2-cyclohexen-1-ylidene](phenyl)methanaminium iodide . This indicates that the benzyliminium substituent and the endocyclic double bond are in a cisoid relationship across the exocyclic C=N bond. The free imine CAS 743416‑48‑0 is also specified as the (Z)-isomer in vendor listings, but the N-unsubstituted iminium iodide CAS 957487‑03‑5 is listed without any defined bond stereochemistry (Undefined Bond Stereocenter Count: 0 according to PubChem computed properties) [1]. The (Z)-configuration may influence the trajectory of nucleophilic attack at the iminium carbon and the conformational preference of the benzyl group, although no published comparative reactivity data exist for this specific scaffold .

Stereochemistry Vinylogous iminium Geometric isomerism

Iodide Counterion Enables Halogen-Specific Reactivity Pathways Inaccessible to Chloride or Non-Halide Salts

The title compound is specifically an iodide salt, as confirmed by molecular formula C₁₇H₂₄INO and the InChI specification showing [I-] as the counterion [1]. The iodide ion is a superior leaving group (pKₐ of conjugate acid HI ≈ –10) and a softer, more polarizable nucleophile compared to chloride (pKₐ HCl ≈ –7) or tetrafluoroborate . In the context of iminium bleach catalyst chemistry, patent literature specifically describes N-benzyliminium salts where the counterion is selected from iodide, chloride, bromide, and others, with the counterion choice affecting solubility, catalyst stability, and bleaching performance [2]. While no direct catalytic data exist for this specific compound, the iodide salt form is differentiated from a hypothetical chloride analog (which would have a molecular weight of approximately 337.87 g/mol) by a mass difference of roughly 47.41 g/mol and by the established principle that iodide can participate in halogen bonding and serve as a more reactive counterion in salt metathesis reactions .

Counterion effects Nucleophilic displacement Salt metathesis

Recommended Research and Industrial Application Scenarios for (1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium Iodide


Synthesis of N-Benzyl-Substituted Heterocycles via Iminium Cyclization or Nucleophilic Addition

The pre-formed (Z)-iminium iodide salt provides a well-characterized electrophilic substrate for nucleophilic addition or cyclization reactions to construct N-benzyl-substituted nitrogen heterocycles. Researchers can use this compound directly without in situ imine activation, eliminating variables associated with acid catalyst choice, counterion identity, and iminium formation equilibrium. The defined (Z)-geometry at the exocyclic C=N bond may influence diastereoselectivity in reactions with chiral nucleophiles, although this potential advantage remains to be experimentally validated for this specific scaffold [1]. The benzyl group can subsequently be removed by hydrogenolysis, offering a synthetic route to N-unsubstituted cyclic amines that would otherwise require the less complex but stereochemically undefined analog CAS 957487‑03‑5 [1][2].

Evaluation as a Bleach Catalyst Candidate in the N-Benzyliminium Salt Class

Patent literature establishes that N-benzyliminium salts with substituents of a minimum size at the iminium nitrogen are effective bleach catalysts in textile washing systems containing peroxy compounds [3]. CAS 517857‑43‑1, bearing a benzyl group on the iminium nitrogen and a fully substituted cyclohexene ring, meets the general structural criteria described in WO1996034937A1 for this application class [3]. The iodide counterion may influence catalyst solubility and activation kinetics relative to chloride or sulfate analogs. Industrial researchers screening N-benzyliminium salt libraries for bleaching performance can use this compound as a structurally defined, lipophilic member of the catalyst candidate pool, with the 3-ethoxy and 5,5-dimethyl substituents on the cyclohexene ring providing steric and electronic modulation distinct from simpler N-benzyliminium salts [3].

Building Block for Medicinal Chemistry Library Synthesis Requiring sp²-Rich, Conformationally Constrained Scaffolds

The compound combines an sp²-hybridized iminium center within a cyclohexene ring bearing gem-dimethyl and ethoxy substituents, creating a conformationally constrained, three-dimensional scaffold. With a molecular weight of 385.28 g/mol, a computed TPSA of 23.2 Ų, and 4 rotatable bonds, it falls within lead-like chemical space [1]. The benzyl group provides a synthetic handle for further functionalization or can serve as a hydrophobic pharmacophoric element. Medicinal chemistry groups building fragment or lead-like libraries may select this compound over the free imine (CAS 743416‑48‑0) when a pre-activated electrophile is desired, or over the N-unsubstituted analog (CAS 957487‑03‑5) when increased lipophilicity and molecular complexity are advantageous for target binding hypotheses [1][2].

Counterion Metathesis Studies and In Situ Generation of Non-Iodide Iminium Salts

The iodide counterion can be exchanged via salt metathesis with silver(I) salts (e.g., AgBF₄, AgOTf, AgPF₆) to generate iminium salts with non-coordinating or weakly coordinating counterions in situ. This approach enables systematic investigation of counterion effects on iminium reactivity, solubility, and crystallinity without requiring independent synthesis of each salt form. Given that iodide is one of the most effective leaving groups among halides, the title compound is the preferred starting material for such metathesis studies compared to a hypothetical chloride or bromide analog [1][2]. The precipitation of AgI (Ksp ≈ 8.5 × 10⁻¹⁷) drives the exchange equilibrium to completion, a practical advantage for preparative-scale counterion swapping [2].

Quote Request

Request a Quote for (1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.